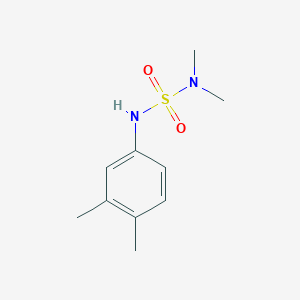
N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-3-methoxybenzohydrazide, also known as 4-CMBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide involves the inhibition of enzymes by binding to their active sites. This binding prevents the normal functioning of the enzyme, leading to its inhibition. The inhibition of enzymes by N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide has been found to be reversible, which makes it a potential candidate for developing drugs that can be easily controlled.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide have been extensively studied. It has been found to have a significant impact on the activity of several enzymes, leading to the inhibition of their function. This inhibition can lead to the development of new drugs for the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
実験室実験の利点と制限
The advantages of using N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide in lab experiments include its high yield, purity, and potent inhibitory activity against several enzymes. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
将来の方向性
The future directions for the research on N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide include the development of new drugs for the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer. Further studies are required to understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Additionally, the synthesis of N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide can be optimized to reduce its cost and increase its yield, making it more accessible for researchers.
Conclusion:
In conclusion, N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is required to fully understand the potential of this compound in developing new drugs for the treatment of several diseases.
合成法
The synthesis of N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide involves the reaction of 3-methoxybenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through further reaction steps. The yield of this synthesis method is high, and the product is obtained in a pure form.
科学的研究の応用
N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including human acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These enzymes play a crucial role in various biological processes and their inhibition can lead to the development of new drugs for the treatment of several diseases.
特性
IUPAC Name |
N'-(4-chlorobenzoyl)-3-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-11(9-13)15(20)18-17-14(19)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRNVVRGZMDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)


![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)


![N'-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5819270.png)
